N-(3-amino-4-methylphenyl)cyclopropanecarboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide typically involves the acylation of 4-methylbenzene-1,3-diamine with cyclopropanecarboxylic acid or its derivatives. The reaction conditions often include the use of acylating reagents such as benzoic anhydride and specific catalysts to facilitate the reaction . The process may involve multiple steps, including purification and isolation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acylating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-nitro-4-methylphenyl)cyclopropanecarboxamide, while reduction could produce this compound derivatives with different functional groups .
Scientific Research Applications
N-(3-amino-4-methylphenyl)cyclopropanecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-amino-4-methylphenyl)cyclopropanecarboxamide include:
- N-(3-amino-4-methylphenyl)benzamide
- N-(3-amino-4-methylphenyl)cyclopropanecarboxylic acid
- N-(3-amino-4-methylphenyl)cyclopropanecarboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropane ring and the amino group on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCQTJFDLUJCRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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